1H-Benzo(a)fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

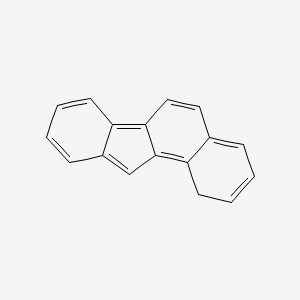

2D Structure

Properties

CAS No. |

238-82-4 |

|---|---|

Molecular Formula |

C17H12 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

1H-benzo[a]fluorene |

InChI |

InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-6,8-11H,7H2 |

InChI Key |

VFCAFLBDBMIPCD-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=C3C=C4C=CC=CC4=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1H-Benzo[a]fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1H-Benzo[a]fluorene, a polycyclic aromatic hydrocarbon (PAH). This document outlines a common synthetic methodology, detailed characterization data, and experimental workflows to support researchers in the fields of organic synthesis, materials science, and drug development.

Introduction

1H-Benzo[a]fluorene, also known as 11H-benzo[a]fluorene or chrysofluorene, is a tetracyclic aromatic compound.[1][2] Its unique structure makes it a valuable building block in the synthesis of more complex organic molecules and materials. Understanding its synthesis and characterizing its properties are crucial for its application in various research and development endeavors.

Synthesis of 1H-Benzo[a]fluorene

The synthesis of 1H-Benzo[a]fluorene can be achieved through various methods. One common approach involves the cyclization of appropriately substituted precursors. A notable method is the palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes, which proceeds through a cascade of reactions including oxidative addition, insertion, C-H activation, and reductive elimination.[3][4][5] Another approach involves the metal-free activation of nitriles and alkenes in specifically designed molecular scaffolds.[6][7]

Experimental Protocol: Palladium-Catalyzed Annulation (Generalized)

This protocol is a generalized representation based on modern cross-coupling methodologies.

Materials:

-

5-(2-bromophenyl)pent-3-en-1-yne derivative

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand like DPEphos)[5]

-

Base (e.g., tributylamine)[5]

-

Anhydrous solvent (e.g., DMF)[5]

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the 5-(2-bromophenyl)pent-3-en-1-yne substrate, the palladium catalyst, and the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically between 140-160 °C) and stir for a specified time (e.g., 16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1H-Benzo[a]fluorene derivative.

Characterization of 1H-Benzo[a]fluorene

The successful synthesis of 1H-Benzo[a]fluorene is confirmed through a combination of spectroscopic and physical characterization techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂ | [1][2][8] |

| Molecular Weight | 216.28 g/mol | [1][9] |

| Melting Point | 185-190 °C | [9] |

| Boiling Point | 405 °C | [10] |

| Appearance | Colorless solid, plate-like crystals | [1] |

| Solubility | Insoluble in water; Soluble in dioxane.[1][9] |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.01, 7.91, 7.87, 7.83, 7.63, 7.54, 7.46, 7.41, 7.33, 4.18 | [11] |

| ¹³C NMR (100 MHz, CDCl₃) | Data for derivatives suggest characteristic aromatic and aliphatic signals. | [3][4] |

| Mass Spectrometry (GC-MS) | m/z: 216 (M+), 215, 217 | [1] |

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflows for 1H-Benzo[a]fluorene.

Caption: Synthesis workflow for 1H-Benzo[a]fluorene.

Caption: Characterization workflow for 1H-Benzo[a]fluorene.

References

- 1. 11H-Benzo(a)fluorene | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11H-benzo[a]fluorene [stenutz.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Preparation of Benzo[a]fluorenes via Pd-Catalyzed Annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. De Novo Protocol for the Construction of Benzo[ a]fluorenes via Nitrile/Alkene Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 11H-Benzo[a]fluorene [webbook.nist.gov]

- 9. 11H-苯并[a]芴 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Benzo(a)fluorene - Wikipedia [en.wikipedia.org]

- 11. 1,2-BENZOFLUORENE(238-84-6) 1H NMR [m.chemicalbook.com]

1H-Benzo(a)fluorene: A Technical Guide to its Environmental Sources, Fate, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzo(a)fluorene is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused aromatic rings. Like other PAHs, it is formed from the incomplete combustion of organic materials and is a ubiquitous environmental contaminant. Due to its potential carcinogenicity, understanding its sources, environmental fate, and the methods for its detection is of significant importance for environmental and human health risk assessment. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its environmental distribution, transformation, and analytical determination.

Environmental Sources

This compound is not commercially produced or used. Its presence in the environment is primarily due to anthropogenic activities involving incomplete combustion.

Primary Sources of this compound:

-

Fossil Fuel Combustion: A major source is the burning of fossil fuels, including coal and petroleum. It is a component of gasoline engine exhaust.[1]

-

Biomass Burning: The combustion of wood and plastics releases this compound into the atmosphere.[1]

-

Tobacco Smoke: It has been identified in both mainstream and sidestream cigarette smoke, as well as in rooms polluted with cigarette smoke.[1]

-

Industrial Processes: Industrial activities that involve the heating of organic materials can be a source of this compound emissions.

-

Natural Sources: this compound is a natural component of fossil fuels and crude oils.[1]

Environmental Fate

The environmental fate of this compound is governed by its physicochemical properties, including its low water solubility and high octanol-water partition coefficient, which indicate a strong tendency to associate with particulate matter and sediments.

Transport and Partitioning

-

Atmospheric Transport: In the atmosphere, this compound exists in both the vapor and particulate phases.[1] Particulate-phase this compound can be transported over long distances and is removed from the atmosphere through wet and dry deposition.[1]

-

Soil and Sediment: Due to its high Koc value, this compound is expected to be immobile in soil and to adsorb strongly to suspended solids and sediment in water.[1]

-

Water: Its low water solubility (0.045 mg/L at 25 °C) limits its concentration in the dissolved phase in aquatic environments.[1] Volatilization from water surfaces is expected to be slow and attenuated by adsorption to particulate matter.[1]

Transformation Processes

-

Photodegradation: this compound absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis in the atmosphere and surface waters.[1] The half-life for the reaction of vapor-phase this compound with photochemically-produced hydroxyl radicals in the air is estimated to be 8.3 hours.[1]

-

Biodegradation: As a PAH with four aromatic rings, this compound is generally resistant to biodegradation by microorganisms.[1]

-

Biotransformation: In higher organisms, this compound can be metabolized by cytochrome P450 enzymes. This process is a detoxification pathway but can also lead to the formation of reactive metabolites that can bind to DNA and exert toxic effects. While specific pathways for this compound are not extensively studied, the metabolism of the related compound fluorene by Sphingomonas sp. LB126 proceeds via the 9-fluorenone pathway to o-phthalic acid and protocatechuic acid.[2]

Bioaccumulation

The high lipophilicity of this compound suggests a high potential for bioconcentration in aquatic organisms. However, some organisms, particularly fish, can rapidly metabolize PAHs, which may limit their bioaccumulation.

Quantitative Data on Environmental Concentrations

Quantitative data specifically for this compound are limited. The following table summarizes available data for this compound and a related isomer, Benzo(c)fluorene, in urban air.

| Compound | Matrix | Location | Concentration | Reference |

| This compound | Urban Air | Northern Chesapeake Bay, USA | 0.4-0.5 ng/m³ | [1] |

| Benzo(c)fluorene | Particulate Matter (Air) | Beijing, China (Winter) | 11,000 ± 6,100 pg/m³ | [3] |

| Benzo(c)fluorene | Particulate Matter (Air) | Beijing, China (Summer) | 40 ± 12 pg/m³ | [3] |

| Benzo(c)fluorene | Particulate Matter (Air) | Kanazawa, Japan (Winter) | 13 ± 5.0 pg/m³ | [3] |

| Benzo(c)fluorene | Particulate Matter (Air) | Kanazawa, Japan (Summer) | 2.7 ± 0.52 pg/m³ | [3] |

Experimental Protocols

The analysis of this compound in environmental samples typically follows the general procedures for PAH analysis. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a common and sensitive method.

Sample Extraction and Cleanup from Soil

This protocol is adapted from a validated method for the analysis of 16 PAHs in soil.

Extraction (QuEChERS-based):

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

-

Take a 6 mL aliquot of the acetonitrile supernatant.

-

Transfer it to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The supernatant is ready for HPLC-FLD analysis.

HPLC-FLD Analysis

Instrumentation:

-

HPLC system with a gradient pump and autosampler.

-

Fluorescence detector.

-

Reversed-phase C18 column suitable for PAH analysis.

Chromatographic Conditions (Example for Benzo(c)fluorene in airborne particulates): [3]

-

Columns: Two ZORBAX Eclipse PAH (4.6 i.d. × 250 mm, 3.5 μm) and one Inertsil ODS-P (4.6 i.d. × 250 mm, 5 μm) in series.[3]

-

Mobile Phase: Acetonitrile-water (98:2, v/v).[3]

-

Flow Rate: 0.3 mL/min.[3]

-

Detection Wavelengths: Excitation 309 nm, Emission 354 nm.[3]

Visualizations

Environmental Fate of this compound

Caption: Environmental pathways of this compound.

Experimental Workflow for this compound Analysis in Soil

Caption: Analytical workflow for soil sample analysis.

Proposed Metabolic Activation Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

References

- 1. 1this compound | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Elucidation of the metabolic pathway of fluorene and cometabolic pathways of phenanthrene, fluoranthene, anthracene and dibenzothiophene by Sphingomonas sp. LB126 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzo[c]fluorene in Urban Air: HPLC Determination and Mutagenic Contribution Relative to Benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1H-Benzo(a)fluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical or toxicological advice.

Executive Summary

1H-Benzo(a)fluorene is a polycyclic aromatic hydrocarbon (PAH) that has been evaluated for its toxicological properties. Classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, it is "not classifiable as to its carcinogenicity to humans" due to inadequate evidence in humans and limited evidence in experimental animals.[1] Studies in mice have not demonstrated significant carcinogenic activity upon skin application.[1] Evidence regarding its mutagenicity is inconclusive. While it is a known agonist of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism, comprehensive quantitative data on its toxicokinetics and dose-response relationships remain limited in publicly accessible literature. This guide provides a consolidated overview of the available toxicological data, experimental methodologies, and known mechanistic pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 238-84-6 | |

| Molecular Formula | C₁₇H₁₂ | |

| Molecular Weight | 216.28 g/mol | |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 188-190 °C | |

| Water Solubility | Insoluble | |

| Log P | 5.2 |

Toxicological Data

A comprehensive review of available literature reveals a notable scarcity of quantitative toxicological data for this compound.

Acute Toxicity

No definitive LD50 (median lethal dose) values for oral, dermal, or inhalation routes of exposure for this compound have been identified in the reviewed literature.

Sub-chronic and Chronic Toxicity

Carcinogenicity

This compound is classified by IARC as a Group 3 carcinogen, meaning it is not classifiable as to its carcinogenicity to humans.[1]

Carcinogenicity Studies in Animals:

| Species | Route of Administration | Dosing Regimen | Results | Reference |

| Mice | Skin application | Not specified in secondary sources | Negative | [1] |

| Mice | Skin initiation-promotion assay | Not specified in secondary sources | Negative | [1] |

| Mice | Subcutaneous injection | Not specified in secondary sources | No injection-site tumors | [1] |

Genotoxicity

The available data on the mutagenicity of this compound are inconclusive.

Ames Test (Salmonella typhimurium):

| Strain(s) | Metabolic Activation (S9) | Concentration Range | Results | Reference |

| Not specified in secondary sources | With and without | Not specified in secondary sources | Inadequate to evaluate | [1] |

Aryl Hydrocarbon Receptor (AhR) Agonism

This compound is a known aryl hydrocarbon receptor (AhR) agonist.[1] Quantitative data on its binding affinity and activation potency (e.g., EC50) are not available for this compound. However, for the related isomer, Benzo(c)fluorene, an EC50 of 2.31 x 10³ nM has been reported in a CALUX reporter gene assay.[2]

Experimental Protocols

Detailed experimental protocols for the key studies cited by IARC are not fully available in the public domain. However, based on general knowledge of toxicological testing for PAHs, the following outlines the likely methodologies employed.

Skin Carcinogenicity Bioassay in Mice (General Protocol)

This assay evaluates the potential of a chemical to cause skin tumors when applied topically.

-

Test System: Typically, a sensitive mouse strain such as C3H/He or SENCAR is used.

-

Administration: A solution of this compound in a suitable solvent (e.g., acetone) is applied to a shaved area of the dorsal skin.

-

Dosing: Animals are treated one to three times per week for a prolonged period, often up to two years.

-

Observation: The animals are regularly observed for the appearance, number, and size of skin tumors.

-

Histopathology: At the end of the study, skin tissues and other major organs are examined microscopically for evidence of neoplasia.

Ames Test (Bacterial Reverse Mutation Assay) (General Protocol)

The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

-

Metabolic Activation: The test is conducted with and without the addition of a mammalian liver homogenate (S9 fraction) to simulate metabolic activation.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound on a minimal agar plate lacking histidine.

-

Endpoint: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

References

Metabolic Pathways of 1H-Benzo(a)fluorene in Mammals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of 1H-Benzo(a)fluorene in mammals. Due to the limited direct research on this specific polycyclic aromatic hydrocarbon (PAH), this guide synthesizes information from studies on analogous benzofluorene isomers and other well-characterized PAHs, such as benzo[a]pyrene, to propose a putative metabolic map. The document outlines the key enzymatic reactions, potential metabolites, and the methodologies employed in their identification and quantification. It is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development investigating the biotransformation and potential health risks associated with this compound.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are ubiquitous environmental pollutants generated from the incomplete combustion of organic materials. Exposure to PAHs is a significant public health concern due to their carcinogenic and mutagenic properties. The toxicity of PAHs is intrinsically linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and potentially initiating carcinogenesis. Understanding the metabolic fate of individual PAHs like this compound is therefore critical for risk assessment and the development of potential therapeutic interventions.

This guide will delve into the presumed metabolic pathways of this compound, focusing on the enzymatic systems involved, the classes of metabolites formed, and the experimental approaches used to study these processes.

Proposed Metabolic Pathways of this compound

The metabolism of PAHs in mammals is a two-phase process designed to increase their water solubility and facilitate their excretion.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups (e.g., hydroxyl, epoxide) on the PAH backbone. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with CYP1A1 and CYP1B1 being the most prominent in PAH metabolism. For this compound, the following Phase I metabolic pathways are proposed based on studies of analogous compounds:

-

Mono-oxygenation (Hydroxylation): CYP enzymes can directly hydroxylate the aromatic rings of this compound to form various phenolic metabolites (hydroxy-1H-benzo(a)fluorenes). Studies on other benzofluorenes, such as 7H-benzo[c]fluorene, have identified hydroxylated metabolites as key intermediates in the formation of DNA adducts.[1]

-

Epoxidation and Dihydrodiol Formation: A major pathway for PAH activation involves the formation of epoxides across the double bonds of the aromatic rings. These epoxides can be subsequently hydrolyzed by epoxide hydrolase (EH) to form trans-dihydrodiols. Research on benzo[b]fluoranthene has identified dihydrodiol metabolites, suggesting a similar pathway for this compound.[2] These dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs.

dot

Caption: Proposed Phase I metabolic activation pathway of this compound.

Phase II Metabolism: Conjugation

Phase II metabolism involves the conjugation of the functional groups introduced in Phase I with endogenous hydrophilic molecules. This process further increases water solubility and facilitates excretion. The primary Phase II enzymes involved are:

-

UDP-glucuronosyltransferases (UGTs): These enzymes conjugate glucuronic acid to hydroxyl groups.

-

Sulfotransferases (SULTs): These enzymes conjugate sulfonate groups to hydroxyl groups.

The phenolic and dihydrodiol metabolites of this compound are expected to undergo glucuronidation and sulfation to form water-soluble conjugates that can be eliminated from the body.

Quantitative Data on this compound Metabolism

To date, there is a significant lack of published quantitative data specifically on the metabolism of this compound. This includes data on enzyme kinetics (Km and Vmax) for the formation of specific metabolites and the relative abundance of different metabolic pathways. Researchers are encouraged to use the following table structures to report their findings from in vitro and in vivo experiments to build a comprehensive quantitative understanding of this compound metabolism.

Table 1: In Vitro Metabolism of this compound by Mammalian Liver Preparations

| Species | Liver Preparation | Metabolite | Formation Rate (pmol/min/mg protein) | Km (µM) | Vmax (pmol/min/mg protein) |

| Rat | S9 Fraction | e.g., X-hydroxy-1H-B(a)F | Data | Data | Data |

| Rat | Microsomes | e.g., Y,Z-dihydrodiol-1H-B(a)F | Data | Data | Data |

| Human | S9 Fraction | e.g., X-hydroxy-1H-B(a)F | Data | Data | Data |

| Human | Microsomes | e.g., Y,Z-dihydrodiol-1H-B(a)F | Data | Data | Data |

Table 2: In Vivo Metabolite Profile of this compound in Mammalian Models

| Species | Route of Administration | Dose (mg/kg) | Biological Matrix | Metabolite | Concentration (ng/mL or ng/g) | % of Total Metabolites |

| Mouse | Oral | Data | Urine | e.g., X-hydroxy-1H-B(a)F-glucuronide | Data | Data |

| Mouse | Dermal | Data | Feces | e.g., Y,Z-dihydrodiol-1H-B(a)F | Data | Data |

| Rat | Intraperitoneal | Data | Plasma | e.g., X-hydroxy-1H-B(a)F | Data | Data |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the study of PAH metabolism.

4.1. In Vitro Metabolism using Rat Liver S9 Fraction

This protocol is adapted from established methods for studying the metabolism of xenobiotics.[3][4]

Objective: To determine the formation of metabolites of this compound in the presence of a metabolically active rat liver S9 fraction.

Materials:

-

This compound

-

Rat liver S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

HPLC-grade solvents for analysis

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add the rat liver S9 fraction to the incubation mixture to a final protein concentration of 1-2 mg/mL.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to a final desired concentration.

-

Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Collect the organic layer containing the parent compound and its metabolites.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

-

Analyze the samples by HPLC with fluorescence and/or mass spectrometry detection to identify and quantify the metabolites.

dot

Caption: Experimental workflow for in vitro metabolism of this compound.

4.2. Analysis of Metabolites by HPLC-MS/MS

Objective: To separate, identify, and quantify the metabolites of this compound from in vitro or in vivo samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

-

Chromatographic Separation:

-

Use a reverse-phase C18 column suitable for separating PAHs and their metabolites.

-

Develop a gradient elution method using a mobile phase consisting of water with a small percentage of formic acid (for better ionization) and an organic solvent such as acetonitrile or methanol.

-

Optimize the gradient to achieve good separation of the parent compound from its potential metabolites.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode for ESI.

-

Perform a full scan analysis to determine the molecular weights of the potential metabolites (e.g., M+16 for mono-hydroxylated metabolites, M+34 for dihydrodiols).

-

Conduct product ion scans (MS/MS) on the suspected metabolite parent ions to obtain fragmentation patterns for structural elucidation.

-

For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-product ion transitions for this compound and its metabolites.

-

Use authentic standards of the metabolites, if available, to confirm retention times and fragmentation patterns and to construct calibration curves for accurate quantification.

-

Conclusion and Future Directions

The metabolic pathways of this compound in mammals are presumed to follow the general routes established for other polycyclic aromatic hydrocarbons, primarily involving CYP-mediated oxidation to phenols and dihydrodiols, followed by Phase II conjugation. However, a significant data gap exists regarding the specific metabolites, the enzymes responsible for their formation, and the quantitative aspects of these pathways.

Future research should focus on:

-

Comprehensive Metabolite Profiling: Utilizing high-resolution mass spectrometry to identify the full spectrum of Phase I and Phase II metabolites of this compound in various in vitro and in vivo systems.

-

Enzyme Phenotyping: Using recombinant human CYP enzymes to pinpoint the specific isoforms responsible for the metabolic activation of this compound.

-

Quantitative Analysis: Determining the kinetic parameters for the formation of key metabolites to understand the efficiency of different metabolic pathways.

-

DNA Adduct Identification: Characterizing the specific DNA adducts formed from the reactive metabolites of this compound to better assess its carcinogenic potential.

A thorough understanding of the metabolic fate of this compound is essential for accurate human health risk assessment and for the development of strategies to mitigate its potential toxicity.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1H-Benzo(a)fluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzo(a)fluorene is a polycyclic aromatic hydrocarbon (PAH) belonging to the benzofluorene family. As a component of this class of compounds, it is of significant interest to researchers in environmental science, toxicology, and drug development due to the biological activities and potential carcinogenic properties associated with PAHs. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its spectral characteristics, chemical reactivity, and toxicological profile, with a focus on its metabolic activation pathway.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and analysis in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂ | [1] |

| Molecular Weight | 216.28 g/mol | [1][2] |

| Appearance | White or off-white powder, colorless plate-like crystals | [2] |

| Melting Point | 189-190 °C | [3] |

| Boiling Point | 413 °C | [3] |

| Water Solubility | 0.045 mg/L at 25 °C | [2] |

| Solubility in Organic Solvents | Soluble in dioxane, diethyl ether, benzene, and chloroform. | [2] |

| logP (Octanol/Water Partition Coefficient) | 5.7 | [2] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of polycyclic aromatic hydrocarbons, particularly related to the fluorene nucleus and the extended aromatic system.

Acidity of the Methylene Bridge: The hydrogen atoms at the C1 position (methylene bridge) are weakly acidic due to the resonance stabilization of the resulting carbanion. This allows for deprotonation to form the benzo[a]fluorenyl anion, a nucleophile that can participate in various substitution reactions.

Electrophilic Aromatic Substitution: The benzene rings of the fluorene moiety are susceptible to electrophilic attack, such as nitration, halogenation, and sulfonation. The position of substitution is influenced by the electronic effects of the fused ring system.

Oxidation: The methylene bridge (C1) is prone to oxidation, which can lead to the formation of the corresponding ketone, 1-oxo-1H-benzo(a)fluorene (benzo[a]fluorenone).

Cycloaddition Reactions: As a polycyclic aromatic hydrocarbon, this compound can participate in cycloaddition reactions, such as Diels-Alder reactions, across its aromatic system, leading to the formation of more complex polycyclic structures.

Stability: this compound is a stable compound under standard conditions. However, upon heating to decomposition, it emits acrid smoke and irritating vapors.[2]

Synthesis of this compound and Derivatives

Several synthetic routes have been developed for the preparation of benzo[a]fluorene and its derivatives. One notable method involves the palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes.[4][5][6] This reaction proceeds through a cascade of oxidative addition, insertion, C-H activation, and reductive elimination steps.

A general workflow for such a synthesis is depicted below:

Caption: Palladium-catalyzed synthesis workflow.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound shows characteristic signals for the aromatic protons and the methylene protons at the C1 position.

1H NMR (400 MHz, CDCl₃): The aromatic protons typically resonate in the range of δ 7.3-8.0 ppm. The methylene protons at the C1 position appear as a singlet at approximately δ 4.18 ppm.[7]

13C NMR: The 13C NMR spectrum displays signals for the aromatic carbons in the downfield region and a characteristic signal for the methylene carbon.

A detailed peak assignment for the 1H NMR spectrum is provided in the table below:

| Assignment | Chemical Shift (ppm) |

| A | 8.009 |

| B | 7.912 |

| C | 7.911 |

| D | 7.873 |

| E | 7.829 |

| F | 7.626 |

| G | 7.539 |

| J | 7.463 |

| K | 7.408 |

| L | 7.325 |

| M (CH₂) | 4.179 |

| Data from ChemicalBook, 400 MHz in CDCl₃[7] |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, typically recorded as a KBr pellet, exhibits characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, as well as C=C stretching vibrations of the aromatic system.[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or chloroform, shows multiple absorption maxima characteristic of its extended π-conjugated system. For the related compound fluorene in chloroform, absorption maxima are observed at 266 nm, 290 nm, and 301 nm.[8] As the conjugated system increases, the absorption peaks tend to shift to longer wavelengths.[9]

Toxicological Profile and Metabolic Activation

Like many other PAHs, this compound is of toxicological concern due to its potential carcinogenic properties. The toxicity of these compounds is often linked to their metabolic activation into reactive intermediates that can bind to cellular macromolecules, such as DNA.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The metabolic activation of many PAHs is initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[10][11] Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, leading to the increased expression of genes encoding for drug-metabolizing enzymes, most notably cytochrome P450 enzymes like CYP1A1.[12][13]

Caption: AhR-mediated metabolic activation of Benzo[a]fluorene.

Formation of DNA Adducts

The cytochrome P450 enzymes, induced via the AhR pathway, metabolize this compound into reactive electrophilic intermediates, such as diol epoxides.[12][14] These metabolites can then covalently bind to nucleophilic sites on DNA, forming DNA adducts.[14][15] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For high-purity crystalline solids, the melting range is typically narrow.

Determination of Boiling Point

The boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. Due to the high boiling point of this compound, vacuum distillation may be necessary to prevent decomposition.

Determination of Solubility

The solubility in water can be determined by adding an excess amount of the compound to a known volume of water. The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Conclusion

This compound is a polycyclic aromatic hydrocarbon with well-defined physical properties and chemical reactivity characteristic of its structural class. Its toxicological significance, primarily related to its metabolic activation via the aryl hydrocarbon receptor pathway and subsequent formation of DNA adducts, makes it a compound of interest for further research in toxicology and drug development. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this compound.

References

- 1. This compound | C17H12 | CID 115241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1this compound | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Preparation of Benzo[a]fluorenes via Pd-Catalyzed Annulation of 5-(2-Bromophenyl)pent-3-en-1-ynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 1,2-BENZOFLUORENE(238-84-6) 1H NMR [m.chemicalbook.com]

- 8. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Activation of the aryl hydrocarbon receptor (AhR) has an anti-inflammatory effect - Fraunhofer IZI [izi.fraunhofer.de]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. eta.lbl.gov [eta.lbl.gov]

An In-depth Technical Guide to 1H-Benzo(a)fluorene: NMR and Mass Spectrometry Data

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1H-Benzo(a)fluorene. It is intended for researchers, scientists, and professionals in drug development who are working with or studying this polycyclic aromatic hydrocarbon (PAH). This document presents quantitative data in structured tables, details experimental protocols, and includes a visual representation of the analytical workflow.

Spectroscopic and Spectrometric Data

The following sections present the core NMR and MS data for this compound, a compound with the chemical formula C₁₇H₁₂ and a molecular weight of approximately 216.28 g/mol .[1][2]

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃), exhibits distinct chemical shifts and coupling constants for its protons.[3]

| Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| A | 8.009 | |

| B | 7.912 | J(B,D) = 8.4 |

| C | 7.911 | |

| D | 7.873 | |

| E | 7.829 | J(E,L) = 7.4 |

| F | 7.626 | J(F,L) = 1.2 |

| G | 7.539 | |

| J | 7.463 | |

| K | 7.408 | |

| L | 7.325 | |

| M | 4.179 |

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions. The data presented below was obtained at a source temperature of 260 °C and a sample temperature of 180 °C with an ionization energy of 75 eV.[3]

| m/z | Relative Intensity (%) |

| 216.0 | 100.0 |

| 215.0 | 53.0 |

| 217.0 | 17.3 |

| 213.0 | 11.9 |

| 107.5 | 11.2 |

| 108.0 | 8.9 |

| 106.5 | 6.9 |

| 94.5 | 6.6 |

| 107.0 | 4.3 |

| 214.0 | 3.9 |

| 189.0 | 3.7 |

| 93.5 | 2.9 |

| 187.0 | 2.4 |

| 218.0 | 2.0 |

| 94.0 | 2.0 |

| 63.0 | 1.9 |

| 106.0 | 1.7 |

| 211.0 | 1.6 |

| 108.5 | 1.4 |

| 105.5 | 1.4 |

| 163.0 | 1.3 |

| 188.0 | 1.3 |

| 81.5 | 1.2 |

| 212.0 | 1.2 |

| 95.0 | 1.2 |

| 78.0 | 1.0 |

Experimental Protocols

The acquisition of high-quality NMR and MS data for PAHs like this compound relies on standardized experimental procedures. The following protocols are generalized from established methods for the analysis of polycyclic aromatic hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 7.4 mg of this compound in 0.5 ml of deuterated chloroform (CDCl₃).[3] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]

-

Instrumentation : The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.[3][5]

-

Data Acquisition : Standard acquisition parameters for ¹H NMR are used. These typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width appropriate for aromatic compounds, and a relaxation delay that allows for full relaxation of the protons.

-

Data Processing : The acquired free induction decay (FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Extraction : For samples containing this compound in a complex matrix (e.g., environmental or biological samples), a solvent extraction is performed. Common solvents include acetonitrile, benzene, or cyclohexane.[6] The sample may be subjected to ultrasonic agitation or Soxhlet extraction to enhance recovery.[6][7]

-

Cleanup : The extract is often cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with silica gel or other suitable sorbents.[7]

-

Concentration : The cleaned extract is concentrated, typically using a Kuderna-Danish (K-D) evaporator, to increase the analyte concentration before injection into the GC-MS system.[7]

-

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer is used for analysis. The GC is equipped with a capillary column suitable for separating PAHs, such as a 5% phenylmethylpolysiloxane column.[8]

-

GC Conditions :

-

Injector : The sample is introduced into the GC via a split/splitless injector.

-

Carrier Gas : Helium is typically used as the carrier gas.[6]

-

Temperature Program : A temperature gradient is employed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

-

MS Conditions :

-

Ionization : Electron ionization (EI) at a standard energy of 70 eV is commonly used for PAHs.[8]

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Detection : The detector records the abundance of each ion.

-

-

Data Analysis : The resulting mass spectrum for the chromatographic peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the analysis of this compound using GC-MS.

Caption: GC-MS analytical workflow for this compound.

References

- 1. 1this compound | C17H12 | CID 9195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11H-苯并[a]芴 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,2-BENZOFLUORENE(238-84-6) 1H NMR spectrum [chemicalbook.com]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. cdc.gov [cdc.gov]

- 7. epa.gov [epa.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dawn of Benzofluorenes: A Historical Inquiry into the First Synthesis of 1H-Benzo(a)fluorene

A foundational discovery in the field of polycyclic aromatic hydrocarbons, the first synthesis of a benzofluorene isomer, a precursor to the targeted 1H-Benzo(a)fluorene, was reported in 1910 by Johannes Thiele and Oscar Wanscheidt. This seminal work, published in Justus Liebigs Annalen der Chemie, laid the groundwork for future research into this important class of compounds, which are of significant interest to researchers in materials science and drug development due to their unique electronic properties and presence in biologically active natural products.

This technical guide delves into the historical synthesis of this compound, providing a detailed account of the early experimental protocols and the logical progression from readily available starting materials to the final tetracyclic aromatic system. For clarity and comparative analysis, all quantitative data from this pioneering work has been summarized.

The First Foray: Synthesis of Naphthofluorenones

The initial efforts of Thiele and Wanscheidt were directed at the synthesis of "Naphthofluorenonen" (naphthofluorenones), which are oxygenated derivatives of benzofluorenes. Their approach involved the condensation of α- and β-naphthoylbenzoic acids in the presence of concentrated sulfuric acid. This acid-catalyzed cyclization yielded the corresponding α- and β-naphthofluorenones, which served as the immediate precursors to the benzofluorene hydrocarbons.

Experimental Protocol: Synthesis of α-Naphthofluorenon (Benzo(a)fluorenone)

The synthesis of α-Naphthofluorenon, the ketone precursor to this compound, was achieved through the intramolecular cyclization of α-naphthoylbenzoic acid.

Procedure: A solution of 10 grams of α-naphthoylbenzoic acid in 100 grams of concentrated sulfuric acid was prepared. This mixture was heated on a steam bath for a duration of one hour. Following the heating period, the reaction mixture was allowed to cool and then poured into water. The resulting precipitate, crude α-Naphthofluorenon, was collected by filtration. For purification, the crude product was dissolved in a hot solution of sodium carbonate to remove any unreacted starting material. The insoluble portion was then collected and recrystallized from a mixture of benzene and ligroin.

Experimental Protocol: Synthesis of β-Naphthofluorenon (Benzo(b)fluorenone)

A similar procedure was employed for the synthesis of the β-isomer, starting from β-naphthoylbenzoic acid.

Procedure: 10 grams of β-naphthoylbenzoic acid were dissolved in 100 grams of concentrated sulfuric acid. The solution was heated on a steam bath for one hour. After cooling, the mixture was poured into water, and the precipitated β-Naphthofluorenon was filtered off. Purification was achieved by recrystallization from glacial acetic acid.

From Ketone to Hydrocarbon: The Final Step to Benzofluorenes

With the successful synthesis of the naphthofluorenone precursors, Thiele and Wanscheidt proceeded to reduce these ketones to their corresponding hydrocarbons, α-Naphthofluoren (this compound) and β-Naphthofluoren (11H-Benzo(b)fluorene), using zinc dust distillation.

Experimental Protocol: Synthesis of α-Naphthofluoren (this compound)

Procedure: α-Naphthofluorenon was intimately mixed with zinc dust and subjected to distillation. This process resulted in the reduction of the ketone to the hydrocarbon, yielding α-Naphthofluoren. The crude product was purified by recrystallization from alcohol, affording colorless, fluorescent plates.

Experimental Protocol: Synthesis of β-Naphthofluoren (11H-Benzo(b)fluorene)

Procedure: β-Naphthofluorenon was mixed with zinc dust and distilled. The resulting β-Naphthofluoren was purified by recrystallization from alcohol, yielding colorless leaflets.

Quantitative Data from the Historical Synthesis

The following table summarizes the key quantitative data reported by Thiele and Wanscheidt in their 1910 publication.

| Compound | Starting Material | Reagents | Reaction Time | Yield | Melting Point (°C) | Appearance |

| α-Naphthofluorenon | α-Naphthoylbenzoic acid | Conc. H₂SO₄ | 1 hour | Nearly quantitative | 148 | Yellowish needles |

| β-Naphthofluorenon | β-Naphthoylbenzoic acid | Conc. H₂SO₄ | 1 hour | Good | 152 | Yellow needles |

| α-Naphthofluoren | α-Naphthofluorenon | Zinc dust | Not specified | Not specified | 189-190 | Colorless, fluorescent plates |

| β-Naphthofluoren | β-Naphthofluorenon | Zinc dust | Not specified | Not specified | 208 | Colorless leaflets |

Logical Workflow of the First Benzofluorene Synthesis

The synthesis pathway developed by Thiele and Wanscheidt follows a clear and logical progression from commercially available or readily synthesized starting materials to the final benzofluorene products. The workflow can be visualized as a two-step process: acid-catalyzed cyclization to form the ketone intermediate, followed by reduction to the hydrocarbon.

Caption: Workflow of the first synthesis of benzofluorenes.

As this foundational work was conducted in the early 20th century, the concept of signaling pathways as understood in modern pharmacology and molecular biology was not yet developed. The research by Thiele and Wanscheidt was purely in the realm of synthetic organic chemistry, focusing on the creation and characterization of new molecular structures. Therefore, no signaling pathway diagrams are applicable to this historical context. This pioneering synthesis, however, opened the door for the eventual investigation of the biological activities and potential therapeutic applications of benzofluorenes and their derivatives.

Solubility Profile of 1H-Benzo(a)fluorene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-Benzo(a)fluorene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including environmental analysis, toxicological studies, and as a reference standard in analytical chemistry.

Core Physical and Chemical Properties

This compound presents as a solid at room temperature and is characterized by its low aqueous solubility. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂ | [1][2] |

| Molar Mass | 216.28 g/mol | [1] |

| Melting Point | 189.6 °C | [1] |

| Boiling Point | 405 °C | [1] |

| Water Solubility | 0.045 mg/L at 25 °C | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 5.68 | [1] |

Solubility in Organic Solvents

The solubility of this compound varies across different classes of organic solvents. The available quantitative and qualitative data are summarized below.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Reference |

| Dioxane | Not Specified | 0.1 g/10 mL |

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility Description | Reference |

| Alcohols | Ethanol | Slightly Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [1][2] |

| Aromatic Hydrocarbons | Benzene | Soluble | [1][2] |

| Halogenated Hydrocarbons | Chloroform | Soluble | [1][2] |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for the solubility of this compound was not found in the surveyed literature, a general methodology based on the principles of the shake-flask method, a common technique for determining the solubility of solid compounds, is provided below. This can be adapted for various solvent and temperature conditions.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals (e.g., screw-cap amber glass vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period (e.g., 12-24 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the solvent.

-

Analyze the diluted solution using a calibrated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the concentration determined by HPLC and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Environmental Persistence of 1H-Benzo(a)fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence of 1H-Benzo(a)fluorene, a polycyclic aromatic hydrocarbon (PAH). This document synthesizes available data on its degradation in various environmental compartments, details experimental protocols for assessing its persistence, and visualizes key pathways and processes.

Environmental Fate and Transport

This compound is a four-ring PAH that enters the environment primarily through incomplete combustion of organic materials. Due to its chemical structure, it is generally resistant to degradation and can persist in the environment. Its fate is governed by a combination of biotic and abiotic processes, including microbial degradation, photodegradation, and sorption to soil and sediment.

Sorption: With a high octanol-water partition coefficient (log Kow), this compound exhibits strong sorption to organic matter in soil and sediment. This sorption reduces its bioavailability for microbial degradation and its mobility in the environment.

Atmospheric Fate: In the atmosphere, this compound is expected to exist in both the vapor and particulate phases. The vapor-phase portion is susceptible to degradation by photochemically-produced hydroxyl radicals.

Biodegradation

Microbial degradation is a key process in the natural attenuation of this compound. Several bacterial strains, particularly from the genus Pseudomonas, have been shown to degrade this compound.

Aerobic Biodegradation

Under aerobic conditions, bacteria can utilize this compound as a carbon and energy source. The degradation pathway often involves initial oxidation reactions catalyzed by dioxygenase enzymes, leading to the formation of dihydrodiols. Subsequent enzymatic reactions cleave the aromatic rings, eventually leading to metabolites that can enter central metabolic pathways.

One study investigating the degradation of this compound by Pseudomonas sp. identified several key metabolites, suggesting a degradation pathway that proceeds through fluorene and salicylic acid.

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is limited. Generally, the anaerobic degradation of PAHs is significantly slower than aerobic degradation.

Abiotic Degradation

Photodegradation

This compound is susceptible to photodegradation, particularly by ultraviolet (UV) radiation from sunlight. This process can be a significant degradation pathway in surface waters and on the surface of soil and other materials. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the environmental matrix.

Quantitative Persistence Data

The following tables summarize the available quantitative data on the environmental persistence of this compound. It is important to note that data specifically for this compound in soil and sediment matrices under standardized test conditions are scarce in the published literature. The provided data are primarily from a study using a liquid bacterial culture.

Table 1: Biodegradation Half-Life of this compound

| Environmental Matrix | Organism(s) | Conditions | Half-Life (t½) | Reference(s) |

| Liquid Culture | Pseudomonas sp. | Aerobic | Approximately 10 days | Not specified |

Table 2: Atmospheric Half-Life of this compound

| Degradation Process | Reactant | Estimated Half-Life (t½) | Reference(s) |

| Photooxidation | Hydroxyl Radicals (OH•) | ~8 hours | Not specified |

Experimental Protocols

The assessment of the environmental persistence of chemicals like this compound is typically conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (USEPA).

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: A well-characterized soil is chosen, typically a sandy loam or similar type.

-

Test Substance Application: The test substance, often radiolabeled for tracking, is applied to the soil samples.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content. For aerobic conditions, the soil is maintained in an oxygen-rich environment. For anaerobic conditions, the soil is flooded, and an anaerobic environment is established.

-

Sampling and Analysis: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Volatile products and non-extractable residues are also quantified.

-

Data Analysis: The rate of degradation (half-life) and the formation and decline of major transformation products are determined.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline assesses the degradation of a chemical in a system simulating a natural water body with sediment.

Methodology:

-

System Setup: Intact water-sediment cores are collected from a natural source.

-

Test Substance Application: The test substance is applied to the water phase of the cores.

-

Incubation: The systems are incubated in the dark at a constant temperature. For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere.

-

Sampling and Analysis: At intervals, water and sediment samples are collected and analyzed for the parent compound and transformation products.

-

Data Analysis: The half-life of the substance in the total system, as well as its partitioning and degradation in the water and sediment phases, are determined.

Photodegradation on Soil and in Water

Studies to determine the photodegradation of a chemical typically involve exposing the substance in a controlled environment to a light source that simulates natural sunlight.

Methodology:

-

Sample Preparation: The test substance is applied to a soil surface or dissolved in purified water.

-

Irradiation: The samples are exposed to a light source with a known spectral distribution and intensity. Dark controls are run in parallel to account for any non-photolytic degradation.

-

Sampling and Analysis: At different time points, samples are analyzed to determine the concentration of the parent compound.

-

Data Analysis: The rate of photodegradation and the quantum yield are calculated.

Visualizations

Biodegradation Pathway

The following diagram illustrates a proposed biodegradation pathway for this compound by Pseudomonas species.

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental Workflow for Soil Persistence Study (OECD 307)

This diagram outlines the typical workflow for a soil persistence study.

Caption: Workflow for an OECD 307 soil persistence study.

Conclusion

This compound is a persistent organic pollutant. While biodegradation and photodegradation contribute to its breakdown in the environment, its strong sorption to soil and sediment can significantly limit the rate of these processes, leading to long-term persistence. Further research is needed to generate more comprehensive quantitative data on its fate in various environmental compartments under different conditions to better assess its environmental risk.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1H-Benzo(a)fluorene in Soil

Introduction

1H-Benzo(a)fluorene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are environmental pollutants that are formed from the incomplete combustion of organic materials and are of significant concern due to their carcinogenic and mutagenic properties.[1] Their presence in soil, often resulting from industrial discharges or petroleum-related activities, necessitates accurate and reliable analytical methods for detection and quantification to assess environmental contamination and ensure human safety.

These application notes provide detailed protocols for the extraction, cleanup, and analysis of this compound and other PAHs in soil samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The methods described are intended for researchers and scientists in environmental monitoring and drug development fields.

Logical Workflow for PAH Analysis in Soil

The general procedure for analyzing PAHs in soil involves several key stages: sample collection and homogenization, extraction of the analytes from the soil matrix, cleanup of the extract to remove interfering substances, and finally, instrumental analysis for identification and quantification.

References

Application Note: Quantification of 1H-Benzo(a)fluorene using a Validated HPLC-Fluorescence Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1H-Benzo(a)fluorene, a polycyclic aromatic hydrocarbon (PAH), using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). The described protocol is applicable to various matrices, including environmental and biological samples, following appropriate sample preparation. This method, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, offers excellent recovery and reproducibility, making it suitable for trace-level analysis in research and drug development settings.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to their carcinogenic and mutagenic properties. This compound is a member of this class and its accurate quantification is crucial for assessing environmental contamination and for toxicological studies in drug development. HPLC with fluorescence detection is a highly selective and sensitive technique for the analysis of fluorescent compounds like PAHs. This application note provides a detailed protocol for the extraction and quantification of this compound, including instrument parameters and method validation data.

Experimental

Materials and Reagents

-

This compound standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium acetate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

Instrumentation

-

HPLC system equipped with a binary pump, autosampler, and column oven.

-

Fluorescence detector.

-

A C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of PAHs.

Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared in acetonitrile. Working standard solutions are prepared by serial dilution of the stock solution in acetonitrile to cover the desired calibration range (e.g., 0.1 - 100 ng/mL).

Protocols

Sample Preparation (Modified QuEChERS Protocol)

-

Sample Homogenization: Homogenize the sample (e.g., 10 g of soil, 10 mL of water with 1 g of salt, or 2 g of tissue) as required.

-

Extraction:

-

Place the homogenized sample into a 50 mL QuEChERS extraction tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Acetate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive Solid-Phase Extraction):

-

Transfer an aliquot of the acetonitrile supernatant to a 15 mL QuEChERS cleanup tube containing PSA, C18, and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract:

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

-

HPLC-FLD Analysis

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example:

-

Start with 50:50 (v/v) acetonitrile:water.

-

Linearly increase to 100% acetonitrile over 15 minutes.

-

Hold at 100% acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Settings:

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of PAHs using HPLC-FLD, which can be expected for this compound analysis with this method.

| Parameter | Typical Value Range | Reference |

| Linearity (R²) | > 0.995 | General HPLC-FLD PAH analysis |

| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | General HPLC-FLD PAH analysis |

| Limit of Quantification (LOQ) | 0.03 - 3.0 ng/mL | General HPLC-FLD PAH analysis |

| Recovery | 80 - 110% | QuEChERS extraction of PAHs |

| Precision (RSD%) | < 15% | General HPLC-FLD PAH analysis |

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical relationship of the analytical method development.

Conclusion

The HPLC-fluorescence method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The use of a modified QuEChERS protocol for sample preparation ensures high recovery and effective removal of matrix interferences. This method is well-suited for routine analysis in environmental monitoring and for toxicological assessments in the field of drug development, offering the necessary precision and accuracy for trace-level detection. For optimal performance, it is recommended to determine the specific excitation and emission maxima for this compound in the solvent system being used.

References

Application Note: Determination of 1H-Benzo(a)fluorene in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1H-Benzo(a)fluorene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are environmental pollutants formed during the incomplete combustion of organic materials and are recognized for their carcinogenic and mutagenic properties.[1] Due to the potential risk to human health, regulatory bodies worldwide have established strict limits for PAH concentrations in environmental matrices, including drinking water.[2] This document provides a detailed protocol for the extraction, identification, and quantification of this compound in water samples using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique suitable for trace-level analysis.[1][3]

2. Principle

This method involves the isolation and concentration of this compound from a water sample, followed by instrumental analysis. Two primary extraction techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[4][5] Following extraction, the concentrated sample is injected into a GC-MS system. The gas chromatograph separates the target analyte from other components in the extract based on its volatility and interaction with the capillary column. The mass spectrometer then identifies and quantifies the analyte by bombarding the eluting compound with electrons to produce characteristic charged fragments, which are detected based on their mass-to-charge (m/z) ratio.[3] For enhanced sensitivity, the mass spectrometer is typically operated in Selective Ion Monitoring (SIM) mode.[4]

3. Apparatus and Reagents

-

Apparatus:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Analytical Balance

-

Glassware: 1 L separatory funnels, volumetric flasks, vials with PTFE-lined caps, Pasteur pipettes

-

Concentration System: Nitrogen evaporator with a water bath

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18, 200 mg/6 mL)[2]

-

Filtration apparatus for water samples[3]

-

-

Reagents and Standards:

-

This compound analytical standard

-

Internal Standards (IS): Deuterated PAHs (e.g., Anthracene-d10, Chrysene-d12, Benzo(a)pyrene-d12)[4][5]

-

Surrogate Standards: Deuterated PAHs added before extraction to monitor method performance (e.g., Naphthalene-d8)[4]

-

Solvents (High Purity, GC Grade): Dichloromethane (DCM), n-Hexane, Ethyl Acetate, Acetonitrile, Methanol[4]

-

Reagent Water: Purified water demonstrated to be free of interferences

-

Anhydrous Sodium Sulfate: Granular, heated to 400°C for 4 hours to remove organic contaminants.

-

Acids and Bases for pH adjustment: Phosphoric acid, Potassium hydroxide (KOH) solution[4]

-

4. Experimental Protocol

4.1. Standard Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DCM). From this stock, create a series of working standard solutions for calibration, typically ranging from 0.1 to 10 µg/L.[3] Each calibration standard should be fortified with a constant concentration of internal standard(s). A minimum of a five-point calibration is recommended to ensure linearity.[4]

4.2. Sample Collection and Preservation

Collect water samples in clean glass containers. To minimize analyte degradation, store samples at 4°C in the dark and extract them as soon as possible.

4.3. Sample Preparation

Two primary extraction methods are described below. SPE is often preferred as it is more efficient, uses less solvent, and can be automated.[2][6]

4.3.1. Method A: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.[7]

-

Sample Loading: Measure 1 L of the water sample. Spike with surrogate standards. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.[8]

-

Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.[7]

-

Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-20 minutes.

-

Elution: Elute the trapped analytes by passing a small volume (e.g., 5 mL) of a suitable organic solvent, such as dichloromethane or ethyl acetate, through the cartridge.[5]

-

Concentration: Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.[5] Add the internal standard just prior to GC-MS analysis.

4.3.2. Method B: Liquid-Liquid Extraction (LLE)

-

Sample Preparation: Measure 1 L of the water sample into a 2 L separatory funnel. Spike with surrogate standards. Check the sample pH and adjust to be between 6 and 10 if necessary.[4]

-

First Extraction: Add 50-100 mL of dichloromethane (DCM) to the separatory funnel.[4]

-

Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure.[4] Allow the layers to separate.

-

Collect Organic Layer: Drain the lower DCM layer into a flask.

-

Repeat Extraction: Repeat the extraction two more times with fresh aliquots of DCM, combining the extracts.

-

Drying and Concentration: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.[3] Add the internal standard just prior to GC-MS analysis.

4.4. GC-MS Instrumental Analysis

The following are typical GC-MS parameters for PAH analysis. These should be optimized for the specific instrument in use.

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS, Rtx-35, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1][9]

-

Injection Mode: Splitless[1]

-

Injection Volume: 1 µL

-

Injector Temperature: 300°C[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min)[9]

-

Oven Temperature Program:

-

Initial Temperature: 90°C, hold for 2 minutes

-

Ramp: 5°C/min to 320°C

-

Final Hold: Hold at 320°C for 12 minutes[1]

-

-

-

Mass Spectrometer (MS) Conditions:

5. Data Presentation and Quality Control

5.1. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the GC-MS analysis of this compound. Actual values for retention time, detection limits, and recovery are instrument and matrix-dependent and must be determined experimentally.

| Parameter | Value | Reference |

| Analyte | This compound | |

| CAS Number | 238-84-6 | |

| Molecular Weight | 216.28 g/mol | [10] |

| Approx. Retention Time | Dependent on specific GC conditions | |

| Quantitation Ion (m/z) | 216 | [10] |

| Qualifier Ion(s) (m/z) | 215, 217 | |

| Method Detection Limit (MDL) | 0.01 - 0.05 µg/L | [4] |

| Limit of Quantitation (LOQ) | 0.05 - 3.14 µg/L | [7] |

| Average Recovery (%) | 80 - 114% | [11] |

5.2. Quality Control (QC)

To ensure data quality, the following QC samples should be analyzed with each batch of samples:

-

Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.

-

Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of the analyte to assess method accuracy.

-

Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of the analyte to evaluate matrix effects on recovery and precision.

-

Surrogate Standards: Added to every sample to monitor the efficiency of the extraction process for each individual sample. Recoveries should fall within established control limits.

6. Workflow Visualization

The following diagram illustrates the complete analytical workflow for determining this compound in water.

References

- 1. shimadzu.com [shimadzu.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. fchpt.stuba.sk [fchpt.stuba.sk]

- 4. www2.gov.bc.ca [www2.gov.bc.ca]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]